Phlorisobutyrophenone

概述

描述

异丁酰间苯三酚是一种化学化合物,以其作为各种生物活性化合物生物合成中的中间体而闻名。

准备方法

合成路线和反应条件

异丁酰间苯三酚可以通过异丁酰辅酶A与间苯三酚的克莱森缩合反应合成。 该反应由诸如缬草酮合酶或查耳酮合酶之类的酶催化 。反应条件通常涉及使用合适的溶剂和受控温度以确保正确形成所需产物。

工业生产方法

在工业环境中,异丁酰间苯三酚可以通过微生物发酵过程生产。 例如,大肠杆菌可以被基因改造以表达异丁酰间苯三酚从葡萄糖生物合成所需的酶 。这种方法为生产该化合物提供了一种可持续且可扩展的方法。

化学反应分析

反应类型

异丁酰间苯三酚会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌。

还原: 还原反应可以将其转化为醇衍生物。

取代: 它可以参与取代反应,其中官能团被其他官能团取代。

常见的试剂和条件

这些反应中常用的试剂包括用于氧化的氧化剂(如高锰酸钾),用于还原的还原剂(如硼氢化钠),以及用于取代反应的各种亲核试剂。 这些反应的条件根据所需的产物而有所不同,但通常涉及受控温度和特定的溶剂 .

主要形成的产物

这些反应形成的主要产物包括醌、醇衍生物和取代的间苯三酚化合物。 这些产物在不同领域具有广泛的应用,包括制药和材料科学 .

科学研究应用

Chemical Properties and Mechanism of Action

Phlorisobutyrophenone serves as a substrate for type III polyketide synthases (PKSs), which are crucial in the biosynthesis of secondary metabolites. It primarily interacts with prenyltransferases, facilitating the addition of prenyl groups to its aromatic structure. This modification enhances its lipophilicity and biological activity, making it a valuable compound in various biochemical processes .

Scientific Research Applications

1. Chemistry

- Intermediate Synthesis : this compound is utilized as an intermediate in the synthesis of complex organic molecules, enabling the production of various bioactive compounds.

- Biosynthetic Pathways : It plays a role in elucidating enzyme-catalyzed reactions and metabolic pathways, particularly in microbial systems like Escherichia coli where it is produced through engineered biosynthetic pathways .

2. Biology

- Metabolic Studies : The compound is used to study metabolic pathways involving branched-chain amino acids, contributing to our understanding of plant biochemistry and metabolism.

- Cellular Effects : this compound influences cellular processes such as gene expression and signaling pathways, particularly in microbial cells .

3. Pharmacology

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by modulating key signaling pathways, suggesting potential therapeutic applications against oxidative stress-related diseases .

- Antimicrobial Effects : Studies have shown that it can inhibit the growth of various pathogenic bacteria, highlighting its potential use in antimicrobial therapies .

- Cytotoxicity Studies : Varying concentrations of this compound have been shown to exhibit cytotoxic effects, with low doses promoting beneficial metabolic pathways while high doses may lead to toxicity .

Case Studies

Several key studies have documented the applications and effects of this compound:

- Antioxidant Properties Study : A study demonstrated that this compound significantly reduced oxidative stress markers in animal models, indicating its potential as a therapeutic agent against oxidative damage .

- Microbial Inhibition Study : In vitro tests revealed that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its application in developing new antimicrobial agents .

- Pharmacological Applications : Research has explored its use in natural alternatives for treating depression, leveraging its presence in extracts from Hypericum perforatum (St. John's Wort) which contains this compound as one of its active components .

作用机制

异丁酰间苯三酚的作用机制涉及它与特定酶和分子靶标的相互作用。它充当诸如缬草酮合酶之类的酶的底物,这些酶催化其转化为生物活性化合物。 所涉及的途径包括聚酮化合物生物合成途径,这对各种天然产物的生产至关重要 .

相似化合物的比较

异丁酰间苯三酚类似于其他酰基间苯三酚衍生物,例如异戊酰间苯三酚和间苯三酚。 它在其特定的结构和它所经历的反应类型方面是独一无二的。 与使用异戊酰辅酶A的异戊酰间苯三酚不同,异丁酰间苯三酚使用异丁酰辅酶A作为底物。这种底物特异性的差异突出了其独特性及其在不同应用中的潜力。

类似化合物的列表

- 异戊酰间苯三酚

- 间苯三酚

- 金丝桃素(间苯三酚衍生物)

生物活性

Phlorisobutyrophenone (PIB) is an acylphloroglucinol derivative recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and pharmacological potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which allows it to interact with various biological targets. It primarily acts as a substrate for type III polyketide synthases (PKSs), particularly phloroisovalerophenone synthase, in the biosynthesis of secondary metabolites such as humulone and lupulone found in hops (Humulus lupulus) and strawberries (Fragaria × ananassa) .

Target Enzymes : PIB interacts with prenyltransferases, enzymes that catalyze the addition of prenyl groups to aromatic compounds. This modification enhances the lipophilicity and biological activity of PIB .

Biochemical Pathways : The biosynthesis of PIB involves isovaleryl-CoA and hydroxy-3-methylglutaryl CoA (HMG-CoA). The process includes dehydration, decarboxylation, and reduction, primarily in Escherichia coli .

Biological Activities

This compound exhibits several biological activities, including:

- Antioxidant Activity : PIB has been shown to exert antioxidant effects by modulating key signaling pathways, particularly the IL-1β/IKB-α/NF-KB pathway .

- Antimicrobial Effects : Research indicates that PIB can inhibit microbial growth by disrupting intracellular metabolism and reducing DNA agglutination .

- Cytotoxicity : Studies have reported varying cytotoxic effects depending on the concentration used. Low doses may promote beneficial metabolic pathways, while high doses can lead to toxicity and enzyme inhibition .

Case Studies

Several studies have highlighted the biological significance of PIB:

- Study on Antioxidant Properties : A recent investigation demonstrated that PIB significantly reduced oxidative stress markers in animal models, suggesting its potential as a therapeutic agent against oxidative damage .

- Microbial Inhibition Study : In vitro tests showed that PIB effectively inhibited the growth of various pathogenic bacteria, indicating its potential application in antimicrobial therapies .

- Pharmacological Applications : Research has explored the use of PIB in developing natural alternatives for treating depression, leveraging its presence in Hypericum perforatum (St. John's Wort) extracts .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Acylphloroglucinol | Antioxidant, antimicrobial | Specific substrate for PKS |

| Phlorisovalerophenone | Acylphloroglucinol | Antioxidant | Uses isovaleryl-CoA as substrate |

| Phloroglucinol | Acylphloroglucinol | Antioxidant, anti-inflammatory | Precursor to various bioactive compounds |

属性

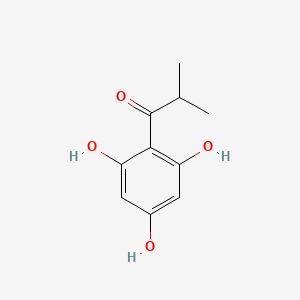

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5(2)10(14)9-7(12)3-6(11)4-8(9)13/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEBXEZRBLYBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416108 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35458-21-0 | |

| Record name | Phlorisobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phlorisobutyrophenone and where is it found?

A1: this compound is an acylphloroglucinol, a class of natural products known for their diverse biological activities. It serves as a key intermediate in the biosynthesis of more complex acylphloroglucinols, including those found in the genus Hypericum. [, , , ] Hypericum species, particularly Hypericum perforatum (St. John's Wort), are well-known for their medicinal properties. []

Q2: How is this compound biosynthesized?

A2: this compound is synthesized from isobutyryl-CoA and three molecules of malonyl-CoA through the action of enzymes known as phlorisovalerophenone synthases (VPS) or chalcone synthases (CHS) exhibiting valerophenone synthase activity. These enzymes belong to the family of plant polyketide synthases. [, , ] Studies have shown that certain CHS enzymes in strawberry (Fragaria x ananassa) possess dual functionality, acting as both CHS and phlorisovalerophenone synthases, contributing to the production of this compound. []

Q3: Can you describe the enzymatic synthesis of this compound in more detail?

A3: this compound synthase (VPS), a specific type of polyketide synthase, has been isolated and characterized from hop (Humulus lupulus L.) cones. [] This enzyme catalyzes the condensation of isobutyryl-CoA with three molecules of malonyl-CoA to form this compound, a key precursor for the bitter acids found in hops. []

Q4: What are the potential applications of this compound?

A4: While this compound itself might not possess potent biological activity, it serves as a crucial precursor for synthesizing various bioactive compounds. For instance, in Hypericum sampsonii, this compound is prenylated by specific prenyltransferases to yield more complex and biologically active polycyclic polyprenylated acylphloroglucinols (PPAPs). [] These PPAPs have shown promising cytotoxic and anti-inflammatory activities. []

Q5: Are there any analytical techniques available to identify and quantify this compound in plant extracts?

A5: Yes, this compound can be identified and quantified using techniques like liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) and high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV). [] These techniques are valuable tools for studying the presence and variation of this compound and other related acylphloroglucinols in different plant species and tissues. []

Q6: What are the future directions for research on this compound?

A6: Future research on this compound could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。